molecular formula C34H20N2O4 B14506357 N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide CAS No. 64636-16-4

N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide

Cat. No.: B14506357
CAS No.: 64636-16-4
M. Wt: 520.5 g/mol
InChI Key: NOZYCLZNNPQZLX-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenalenone moieties attached to a benzene-1,2-dicarboxamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenalenone moieties can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as the BCL-2 family of proteins. By binding to these proteins, the compound can inhibit their function, leading to the induction of apoptosis in cancer cells . The pathways involved in this process include the disruption of mitochondrial membrane potential and the activation of caspases, which are key mediators of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is unique due to its dual phenalenone moieties, which confer distinct electronic and photophysical properties. This structural feature enhances its potential as a versatile building block for the development of advanced materials and biologically active compounds.

Properties

CAS No.

64636-16-4

Molecular Formula

C34H20N2O4

Molecular Weight

520.5 g/mol

IUPAC Name

1-N,2-N-bis(1-oxophenalen-2-yl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C34H20N2O4/c37-31-25-15-5-9-19-7-3-11-21(29(19)25)17-27(31)35-33(39)23-13-1-2-14-24(23)34(40)36-28-18-22-12-4-8-20-10-6-16-26(30(20)22)32(28)38/h1-18H,(H,35,39)(H,36,40)

InChI Key

NOZYCLZNNPQZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NC5=CC6=CC=CC7=C6C(=CC=C7)C5=O

Origin of Product

United States

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